Efaroxan hydrochloride, (R)-

Catalog No.
S13287502
CAS No.
184868-75-5
M.F
C13H17ClN2O
M. Wt
252.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Efaroxan hydrochloride, (R)-

CAS Number

184868-75-5

Product Name

Efaroxan hydrochloride, (R)-

IUPAC Name

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

InChI

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H/t13-;/m1./s1

InChI Key

DWOIUCRHVWIHAH-BTQNPOSSSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl

Isomeric SMILES

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3.Cl

Efaroxan hydrochloride, specifically the (R)-enantiomer, is a chemical compound with the molecular formula C13H17ClN2OC_{13}H_{17}ClN_{2}O and a CAS number of 89197-00-2. It is classified as a selective antagonist of α2-adrenergic and imidazoline-1 receptors, which play crucial roles in various physiological processes, including insulin regulation and blood pressure control. This compound has drawn interest in pharmacological research due to its potential therapeutic applications in treating conditions like diabetes and hypertension .

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions may alter its functional groups, potentially modifying its pharmacological properties.
  • Substitution: Substitution reactions, particularly involving the imidazoline ring, can lead to derivatives with varying biological activities.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Efaroxan hydrochloride exhibits significant biological activity primarily through its action on α2-adrenergic and imidazoline-1 receptors. Its mechanism involves:

  • Insulin Secretion: By antagonizing α2-adrenergic receptors, efaroxan promotes insulin release from pancreatic β cells by blocking ATP-sensitive potassium channels. This action counteracts the inhibitory effects of certain agents, thereby helping to regulate blood glucose levels.
  • CNS Effects: Research indicates that efaroxan may influence central nervous system functions, potentially impacting pain modulation and neuroplasticity .

The synthesis of efaroxan hydrochloride involves multiple steps:

  • Darzens Reaction: A common synthetic route begins with the reaction between 2-fluorobenzaldehyde and ethyl 2-bromobutyrate to form ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate.
  • Resolution: The enantiomers can be resolved through preferential crystallization techniques, often using diastereoisomer salt formation with dibenzoyl .

Industrial production typically emphasizes optimizing yield and purity through rigorous control of reaction conditions.

Efaroxan hydrochloride is primarily researched for its potential applications in:

  • Diabetes Management: Due to its role in promoting insulin secretion, it may be beneficial in treating type 2 diabetes.
  • Hypertension Treatment: Its action on adrenergic receptors suggests a role in managing high blood pressure.
  • Neuropharmacology: Investigations into its effects on the central nervous system may lead to novel treatments for pain and other neurological conditions .

Interaction studies indicate that efaroxan hydrochloride can modulate various receptor systems beyond its primary targets. For instance:

  • It has been compared with other selective receptor agonists and antagonists to assess its influence on neuropathic pain pathways.
  • Efaroxan's interactions with imidazoline binding proteins highlight its multifaceted role in cellular signaling related to insulin release and cardiovascular function .

Efaroxan hydrochloride shares similarities with several compounds that also target adrenergic and imidazoline receptors. Here are some notable examples:

Compound NameStructure TypePrimary ActionUnique Features
CarbophenylineImidazoline derivativeI1 receptor agonistSelective over I2 receptors
BU224Imidazoline derivativeI2 receptor antagonistUsed to exclude I2-R involvement
Clonidineα2-adrenoceptor agonistα2 receptor agonistPrimarily used for hypertension
Dexmedetomidineα2-adrenoceptor agonistSedative and analgesicUsed in anesthesia for sedation

Efaroxan's uniqueness lies in its dual antagonistic action on both α2-adrenergic and imidazoline-1 receptors, distinguishing it from other compounds that primarily target one receptor type or the other. This dual action may provide broader therapeutic benefits in metabolic and cardiovascular disorders .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

252.1029409 g/mol

Monoisotopic Mass

252.1029409 g/mol

Heavy Atom Count

17

UNII

71UVE8IB1D

Dates

Last modified: 08-10-2024

Explore Compound Types